Naptalam-sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

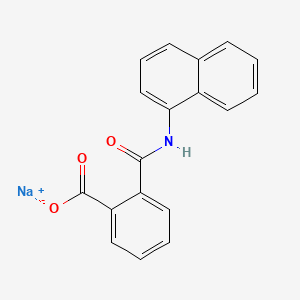

Naptalam-sodium is a useful research compound. Its molecular formula is C18H12NNaO3 and its molecular weight is 313.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as ppm @ 25 °c: acetone 16,800, benzene 500, xylene 400, dimethylformamide 50,300, water 230,800, isopropanol 20,900, methylethyl ketone 5,900; insol in hexane; miscible in dimethylsulfoxide. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Naptalam-sodium is characterized by its solubility in water, which is enhanced by its formulation as a sodium salt. It primarily acts by inhibiting the directional flow of auxin, a crucial plant hormone responsible for growth regulation. This inhibition leads to severe growth suppression in targeted weeds, particularly during their germination and early growth stages .

This compound is predominantly used in the southeastern United States for:

- Cucurbits : Effective against broadleaf weeds in crops like cucumbers, watermelons, cantaloupes, and honeydews.

- Ornamental Plants : Utilized in nurseries to manage weed growth without significant harm to ornamental species .

Environmental Impact and Safety Assessments

The environmental fate of this compound is influenced by pH levels, leading to its dissociation into naptalam acid and sodium cations under typical environmental conditions. This dissociation is critical because the naptalam acid is considered practically non-toxic to mammals .

Risk Assessments

A Tier 1 screening level risk assessment indicated that while this compound poses minimal acute risks to freshwater aquatic organisms, chronic exposure scenarios remain inadequately characterized due to insufficient data. The assessment highlighted potential risks to terrestrial species, particularly small mammals that may be exposed through residue on plants .

Case Study 1: Efficacy on Cucurbits

A study conducted on the application of this compound on cucumbers demonstrated significant control over broadleaf weed populations at germination stages. The results indicated a reduction in weed biomass by over 80% compared to untreated controls, showcasing its effectiveness as a pre-emergent herbicide .

Case Study 2: Environmental Fate Analysis

Research on the degradation of this compound revealed that under acidic conditions, it hydrolyzes rapidly with a half-life of approximately three days. This rapid degradation minimizes long-term environmental persistence and potential accumulation in groundwater systems .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Naptalam-sodium undergoes pH-dependent hydrolysis, with reaction rates and products varying significantly under acidic, neutral, or alkaline conditions.

Key Findings:

-

Acidic Conditions (pH 5):

Rapid hydrolysis occurs with a half-life of ~2.9 days , yielding: -

Neutral/Alkaline Conditions (pH 7–9):

Hydrolysis slows substantially, with stability observed for weeks. No significant degradation occurs under neutral conditions in dark controls .

Oxidation Reactions

Oxidative pathways dominate in aerobic environments, particularly during photolysis:

-

Photolytic Oxidation:

Exposure to sunlight in aqueous or soil environments generates N-(1-naphthyl)phthalimide and 1-naphthylamine as primary products. -

Enzymatic Oxidation:

Aerobic microbial metabolism in soil facilitates oxidation, contributing to a half-life of 36.7 days in sandy loam .

Key Environmental Factors:

-

pH Sensitivity: Dominates hydrolysis rates and speciation (anionic vs. acid form) .

-

Soil Type: Sandy loam accelerates aerobic degradation compared to clay-rich soils .

Structural and Physicochemical Drivers

-

High Solubility (300,000 mg/L): Facilitates mobility in soil and aquatic systems, increasing leaching potential .

-

pKa (4.6): Ensures dissociation into the anionic form in most environments, enhancing stability in neutral/alkaline conditions .

-

Low Volatility (VP: 2.4×10⁻¹⁰ atm·m³/mol): Limits atmospheric transport .

Toxicological Implications of Degradation Products

Propiedades

Número CAS |

132-67-2 |

|---|---|

Fórmula molecular |

C18H12NNaO3 |

Peso molecular |

313.3 g/mol |

Nombre IUPAC |

sodium;2-(naphthalen-1-ylcarbamoyl)benzoate |

InChI |

InChI=1S/C18H13NO3.Na/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16;/h1-11H,(H,19,20)(H,21,22);/q;+1/p-1 |

Clave InChI |

CLHHSSXFXYAXDB-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)[O-].[Na+] |

SMILES canónico |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)[O-].[Na+] |

Densidad |

1.386 |

Key on ui other cas no. |

132-67-2 |

Pictogramas |

Irritant |

Números CAS relacionados |

132-66-1 (Parent) |

Solubilidad |

PPM @ 25 °C: ACETONE 16,800, BENZENE 500, XYLENE 400, DIMETHYLFORMAMIDE 50,300, WATER 230,800, ISOPROPANOL 20,900, METHYLETHYL KETONE 5,900; INSOL IN HEXANE; MISCIBLE IN DIMETHYLSULFOXIDE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.